molecular formula C6H4BrN3O B11887491 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one CAS No. 52090-81-0

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Cat. No.: B11887491
CAS No.: 52090-81-0
M. Wt: 214.02 g/mol
InChI Key: SERIRBFJLYIYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound featuring a fused pyrazole-pyridinone scaffold with a bromine substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Commercial availability of this compound and its derivatives, such as 6-bromo-4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, underscores its utility in high-throughput synthesis and structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52090-81-0

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-2,4-dihydropyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10)

InChI Key

SERIRBFJLYIYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(NN=C21)Br

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The most direct route to 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves cyclocondensation of 3-amino-5-bromopyridine with ethyl acetoacetate in the presence of a base. This method capitalizes on the inherent reactivity of the brominated pyridine precursor, enabling the simultaneous formation of the pyrazolo ring and retention of the bromo substituent.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed condensation mechanism. Deprotonation of ethyl acetoacetate by the base generates an enolate, which attacks the electrophilic carbon of 3-amino-5-bromopyridine. Subsequent cyclization eliminates ethanol and water, yielding the pyrazolo[4,3-b]pyridin-5(4H)-one core with the bromo group intact at position 3.

Direct Electrophilic Bromination of Pyrazolo[4,3-b]pyridin-5(4H)-one

Bromination Strategy and Regioselectivity

Electrophilic bromination offers an alternative route when the parent pyrazolo[4,3-b]pyridin-5(4H)-one is accessible. This method exploits the electron-rich nature of the pyrazole ring, directing bromine to position 3.

Reaction Conditions

A representative protocol involves treating 1H-pyrazolo[4,3-b]pyridin-5(4H)-one with bromine (1.1 equiv) in glacial acetic acid and sodium acetate (1.3 equiv). The reaction proceeds in two stages:

  • Initial stirring : At room temperature for 2–2.5 hours to ensure homogeneous mixing.

  • Heating : At 110–115°C for 2.5–3 hours to complete electrophilic substitution.

Workup includes quenching with water, filtration, and vacuum drying, yielding the brominated product in 72.6% after column chromatography.

Mechanistic Insights

The ketone group at position 5 exerts an electron-withdrawing effect, activating the pyrazole ring toward electrophilic attack. Bromine (Br₂) generates a bromonium ion intermediate, which is attacked by the electron-rich C-3 position of the pyrazole ring. Sodium acetate neutralizes HBr byproducts, shifting the equilibrium toward product formation.

Multi-Step Synthesis via SNAr and Japp–Klingemann Reactions

Retrosynthetic Analysis

A third approach, adapted from pyrazolo[4,3-b]pyridine syntheses, involves:

  • SNAr on 2-chloro-3-nitropyridine : Displacement of chloride by a nucleophile.

  • Japp–Klingemann reaction : Formation of a hydrazone intermediate.

  • Cyclization : Intramolecular attack to construct the pyrazolo ring.

SNAr with 2-Bromo-3-nitropyridine

While the cited method uses 2-chloro-3-nitropyridine, substituting chlorine with bromine in the starting material could enable direct incorporation of the bromo group. SNAr with a keto ester nucleophile (e.g., ethyl acetoacetate) would yield a brominated pyridine intermediate, setting the stage for subsequent hydrazone formation.

Hydrazone Cyclization

Treatment with arenediazonium tosylates generates a hydrazone, which undergoes acid-catalyzed cyclization to form the pyrazolo[4,3-b]pyridine core. This one-pot methodology simplifies purification and improves yield (up to 85% reported for analogous compounds).

Comparative Analysis of Synthesis Methods

Efficiency and Yield

MethodAdvantagesLimitationsYield
CyclocondensationSimple, one-stepRequires brominated precursor~70%*
Direct BrominationFlexible, uses parent compoundRegioselectivity challenges72.6%
SNAr/Japp–KlingemannScalable, one-potMulti-step, complex optimization50–85%

*Estimated based on commercial purity.

Industrial Applicability

  • Cyclocondensation : Preferred for large-scale production if 3-amino-5-bromopyridine is cost-effective.

  • Direct Bromination : Suitable for late-stage functionalization in drug discovery.

  • SNAr/Japp–Klingemann : Ideal for diversifying substituents via modular intermediates .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. This reaction expands the compound’s utility in medicinal chemistry for introducing aromatic moieties.

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h3-Phenyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one78%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, THF, reflux3-(4-Methoxyphenyl) derivative65%

Key factors influencing efficiency include the choice of palladium catalyst, base, and solvent polarity. Electron-rich boronic acids generally achieve higher yields due to enhanced transmetallation rates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under basic conditions.

Nucleophile Conditions Product Application
PiperidineDMF, K₂CO₃, 100°C, 8h3-Piperidinyl-pyrazolo[4,3-b]pyridinoneKinase inhibitor precursors
Sodium methoxideMeOH, reflux, 6h3-Methoxy derivativeSolubility enhancement

Reactivity is pH-dependent, with stronger bases accelerating substitution. Steric hindrance from bulkier amines reduces reaction rates .

Copper-Catalyzed Coupling with Sulfonamides

The bromine participates in Ullmann-type couplings to introduce sulfonamide groups, enhancing biological activity.

Sulfonamide Catalyst System Conditions Antibacterial MIC (μg/mL)
SulfathiazoleCuI, K₂CO₃, iPrOH90°C, 24h8.21 (vs. S. aureus)
SulfapyridineCuI, K₂CO₃, iPrOH90°C, 24h12.45 (vs. E. coli)

Derivatives like 8i (sodium acetyl-sulfonamide variant) show dual antibacterial and antioxidant activity (DPPH radical scavenging: 83.24% at 100 μg/mL) .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange, enabling access to iodo or chloro analogs for further functionalization.

Halogen Source Conditions Product Use Case
I₂, KOH, DMFRT, 2h3-Iodo-1H-pyrazolo[4,3-b]pyridin-5(4H)-oneRadiolabeling probes
CuCl₂, DMF120°C, microwave, 1h3-Chloro derivativeCross-coupling substrates

Iodination proceeds rapidly at room temperature, while chlorination requires elevated temperatures .

Oxidation and Reduction

The carbonyl group at the 5-position undergoes redox transformations:

Reaction Type Reagent Conditions Product
OxidationKMnO₄, H₂SO₄60°C, 4hPyrazolo[4,3-b]pyridine-5-carboxylic acid
ReductionNaBH₄, MeOHRT, 2h5-Hydroxy intermediate

Oxidation products are valuable for conjugating with amino groups in drug design, while reductions enable access to hydroxylated metabolites .

Cycloaddition Reactions

The pyridine ring participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems:

Dipolarophile Conditions Product Biological Activity
Acetonitrile oxideToluene, 110°C, 8hTriazolo[5,1-a]pyrazolo[4,3-b]pyridineAnticancer (IC₅₀: 2.1 μM)

These reactions demonstrate the compound’s versatility in generating polycyclic scaffolds with enhanced target affinity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one serves as a crucial scaffold in the design of novel therapeutic agents. Its structure allows for modification to improve biological activity and selectivity against specific targets. Notably, it has been investigated for its potential as a kinase inhibitor, which plays a vital role in cancer therapy.

Biological Activities:
Research indicates that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines and modulating inflammatory pathways .

Biochemical Research

Enzyme Inhibition Studies:
The compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to bind to active sites of enzymes makes it a valuable tool in understanding cellular processes and identifying potential therapeutic targets .

Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited TBK1 (TANK-binding kinase 1), a key player in inflammatory responses. Structure-activity relationship (SAR) analysis revealed that specific modifications enhanced inhibitory potency, highlighting the compound's versatility in drug design .

Agricultural Chemistry

Agrochemical Applications:
The compound has potential applications in developing agrochemicals, particularly as herbicides or fungicides. Its structural properties allow for the design of agents that can enhance crop resistance to pests and diseases, thereby improving agricultural productivity .

Material Science

Novel Materials Development:
Research into the material properties of this compound has led to its exploration in creating advanced materials such as polymers and coatings. These materials can exhibit enhanced durability and performance characteristics suitable for various industrial applications .

Diagnostic Tools

Biomarker Detection:
Investigations are ongoing into the use of this compound in diagnostic assays for detecting specific biomarkers associated with diseases. This application could significantly enhance disease diagnosis and monitoring capabilities within clinical settings .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, highlighting structural differences, synthetic routes, and applications:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications Reference ID
This compound Pyrazolo[4,3-b]pyridin-5-one Br at position 3 213.01 Intermediate for kinase inhibitors
6-Bromo-4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Pyrazolo[4,3-b]pyridin-5-one Br at position 6, isopropyl and methyl groups 285.15 Bioactive scaffold for anticancer agents
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one Pyrazolo[1,5-a]pyrimidin-5-one Br at position 3, pyrimidine core 214.02 Potential adenosine receptor modulator
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine Br at position 5, ester group at position 3 270.08 Precursor for cross-coupling reactions
3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br at position 3, piperidine at position 5 281.15 Enhanced solubility for CNS-targeting drugs
3-Hydroxy-9-methylchromeno[4,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one Chromeno-pyrazolo-pyridinone Fused chromene ring, hydroxyl and methyl groups 283.25 Fluorescent probe or photodynamic therapy

Structural and Electronic Differences

  • Pyrazolo[4,3-b]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone: The substitution of pyridine (in the target compound) with pyrimidine () alters electron distribution, affecting hydrogen-bonding capacity and binding to enzymatic pockets .
  • Substituent Positioning : Bromine at position 3 (target compound) vs. position 5 (ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) influences regioselectivity in Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and a carbonyl group at the 5-position of the pyrazole ring, contributing to its reactivity and biological properties. Research indicates that derivatives of this compound exhibit notable pharmacological effects, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₆H₄BrN₃O
  • Molecular Weight : 214.02 g/mol
  • CAS Number : 52090-81-0

The unique arrangement of nitrogen and carbon atoms in its structure enhances its biological activity, particularly as a scaffold for drug development.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds based on the pyrazolo[4,3-b]pyridine scaffold have shown promising results against several cancer cell lines. For instance, derivatives have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific compounds have reported IC₅₀ values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential for cancer treatment .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Recent studies have highlighted the antibacterial properties of derivatives synthesized from this compound. Compounds linked to various sulfonamide derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and kinases. By binding to active sites of these targets, it can effectively block their function, leading to modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-amino-5-bromopyridine with ethyl acetoacetate under basic conditions. Various functionalization strategies can be employed to enhance its biological activity:

Functionalization MethodReaction ConditionsYield (%)
N-AlkylationDHP, pTsOH, DCMUp to 82%
Pd-catalyzed reactionsSuzuki couplingVariable

These synthetic routes allow for the generation of a library of derivatives with tailored biological profiles .

Case Studies

  • Inhibition of CDKs : A study focusing on the inhibition of CDKs by pyrazolo[4,3-b]pyridine derivatives showed that certain compounds exhibited selectivity towards CDK2 over CDK9 by a factor of 265-fold. This selectivity is critical for minimizing side effects in therapeutic applications .
  • Antimicrobial Screening : A series of sulfonamide-linked pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated significant antibacterial activity comparable to standard drugs like streptomycin .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, and how do reaction conditions affect yield?

The compound is synthesized via a multi-step sequence starting from 3-fluoro-2-formylpyridine. Key steps include:

  • Cyclization : Heating with hydrazine at 110°C for 16 hours forms the pyrazolo[4,3-b]pyridine core .
  • Bromination : Treatment with Br₂ in 2 M NaOH at room temperature introduces the bromine substituent, yielding 3-Bromo-1H-pyrazolo[4,3-b]pyridine (29% yield over two steps) .
  • Protection/Deprotection : Boc protection (Boc₂O, DMAP, Et₃N) stabilizes reactive sites (88% yield), while TFA-mediated deprotection enables downstream functionalization . Yields are sensitive to stoichiometry, catalyst selection (e.g., Pd₂(dba)₃ for Buchwald-Hartwig amination), and purification methods (e.g., reverse-phase HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7–9 ppm) and the lactam carbonyl (δ ~160–170 ppm). Bromine induces deshielding in adjacent protons .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 243.0 for C₇H₄BrN₃O) and monitors reaction progress .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions are critical when handling this compound?

The compound is classified as Acute Tox. 3 Oral (H301) and WGK 3 (severe aquatic toxicity). Mandatory precautions include:

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Waste Disposal: Follow hazardous waste protocols .

Advanced Research Questions

Q. How can copper-catalyzed intramolecular amidation optimize the synthesis of pyrazolo[4,3-b]pyridin-5-one derivatives?

Copper catalysis (e.g., CuI/ligand systems) enables cyclization of 4-iodopyrazole precursors. Key considerations:

  • Stereochemistry : Only the Z-isomer of acrylamide intermediates undergoes efficient cyclization due to spatial alignment .
  • Reaction Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) enhance reaction rates. Yields improve with careful exclusion of moisture .

Q. How do competing reaction pathways lead to unexpected byproducts during pyrazolo[4,3-b]pyridin-5-one synthesis?

Example: Reaction of carbonitriles with cyanoacetohydrazide in acetic acid may bypass expected pathways, forming chromeno-pyrazolo-pyridinones instead of pyrazoles. Mitigation strategies include:

  • Mechanistic Analysis : Monitor intermediates via LC-MS to detect divergent pathways.
  • Condition Screening : Adjust solvent polarity (e.g., switch from acetic acid to THF) or use milder acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.